

## Deucravacitinib and Tofacitinib in Psoriasis Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key oral small molecule inhibitors, deucravacitinib and tofacitinib, in the context of preclinical psoriasis models. The information is intended to offer researchers and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.

## Mechanism of Action: A Tale of Two Kinase Inhibitors

Deucravacitinib and tofacitinib both target the Janus kinase (JAK) signaling pathway, a critical mediator of cytokine signaling in autoimmune diseases like psoriasis. However, their selectivity and mechanism of action differ significantly.

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] It uniquely binds to the regulatory (pseudokinase) domain of TYK2, locking the enzyme in an inactive state.[3] This allosteric inhibition confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby primarily blocking the signaling of interleukin-23 (IL-23), IL-12, and Type 1 interferons (IFNs), key cytokines in the pathogenesis of psoriasis.[1][2]

Tofacitinib, on the other hand, is a pan-JAK inhibitor that primarily targets JAK1 and JAK3, with some activity against JAK2.[4][5] It functions by competitively inhibiting the ATP-binding site in



the catalytic domain of these kinases.[3] This broader spectrum of inhibition affects the signaling of a wider range of cytokines, which can be both beneficial for efficacy and a potential source of off-target effects.

## **Signaling Pathways**

The differential selectivity of deucravacitinib and tofacitinib translates to distinct effects on downstream signaling pathways.



Click to download full resolution via product page

Deucravacitinib Signaling Pathway





Click to download full resolution via product page

Tofacitinib Signaling Pathway

## Preclinical Efficacy in Imiquimod-Induced Psoriasis Model

The imiquimod (IMQ)-induced psoriasis mouse model is a widely used preclinical tool to evaluate the efficacy of potential psoriasis therapies. While direct head-to-head preclinical studies are limited, data from separate studies using this model provide insights into the comparative efficacy of deucravacitinib and tofacitinib.

### Deucravacitinib

In an IMQ-induced psoriasis mouse model, deucravacitinib (30 mg/kg) administered in combination with shikonin demonstrated a significant improvement in psoriasis symptoms compared to a vehicle control group.[6] By day 7, there were notable reductions in psoriatic lesions and immune dysregulation.[6]



| Efficacy Endpoint        | Deucravacitinib (30 mg/kg)<br>+ Shikonin (10 mg/kg) | Vehicle Control |
|--------------------------|-----------------------------------------------------|-----------------|
| p-STAT3 Expression       | Reduced                                             | High            |
| Ki67 Expression          | Reduced                                             | High            |
| Capillary Proliferation  | Inhibited                                           | High            |
| Immune Cell Infiltration | Reduced                                             | High            |

Data extracted from a study on combination therapy; effects of deucravacitinib monotherapy were also significant but presented in the context of the combination.[6]

#### **Tofacitinib**

Tofacitinib has also shown efficacy in the IMQ-induced psoriasis model. In one study, tofacitinib treatment significantly inhibited spontaneous scratching, a symptom associated with psoriatic itch.[7]

| Efficacy Endpoint      | Tofacitinib             | Vehicle Control |
|------------------------|-------------------------|-----------------|
| Spontaneous Scratching | Significantly inhibited | High            |

This study focused on the antipruritic effects of tofacitinib.[7]

### **Impact on Key Psoriatic Cytokines**

The therapeutic effects of both drugs are linked to their ability to modulate the cytokine milieu in the psoriatic microenvironment.

### Deucravacitinib

In the IMQ-induced model, deucravacitinib treatment led to a decrease in several proinflammatory cytokines in the skin.



| Cytokine | Deucravacitinib (30 mg/kg)<br>+ Shikonin (10 mg/kg) | Vehicle Control |
|----------|-----------------------------------------------------|-----------------|
| IL-12p70 | Decreased                                           | Upregulated     |
| TNF-α    | Decreased                                           | Upregulated     |
| IL-1β    | Decreased                                           | Upregulated     |
| IL-6     | Decreased                                           | Upregulated     |
| IL-17A   | Decreased                                           | Upregulated     |

Data from a combination therapy study; deucravacitinib monotherapy also showed reductions in these cytokines.[8]

### **Tofacitinib**

Tofacitinib treatment in the IMQ model also resulted in the downregulation of key psoriatic cytokines.

| Cytokine (mRNA<br>Expression) | Tofacitinib             | Vehicle Control |
|-------------------------------|-------------------------|-----------------|
| IL-22                         | Significantly decreased | Increased       |
| IL-23                         | Significantly decreased | Increased       |
| IL-31                         | Significantly decreased | Increased       |

This study measured mRNA expression of itch-related cytokines.[7][9] In another study, tofacitinib was shown to partially suppress IL-17A, IL-22, and IL-23.

# Experimental Protocols: Imiquimod-Induced Psoriasis Mouse Model

A typical experimental workflow for evaluating compounds in the IMQ-induced psoriasis model is as follows:





Click to download full resolution via product page

### **IMQ-Induced Psoriasis Model Workflow**

#### **Detailed Protocol:**

- Animal Model: Typically, C57BL/6 or BALB/c mice are used.
- Induction of Psoriasis: A daily topical application of a 5% imiquimod cream (e.g., Aldara) is administered to the shaved back and/or ear of the mice for 5-7 consecutive days.[6][8]
- Treatment Administration: Deucravacitinib, tofacitinib, or a vehicle control is administered, often orally via gavage, starting either prophylactically (before or at the time of IMQ application) or therapeutically (after the onset of psoriatic symptoms).
- Efficacy Assessment:
  - Macroscopic Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema (redness), scaling, and thickness.
  - Ear Thickness: Ear swelling is measured daily using a caliper.
  - Histology: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
  - Cytokine Analysis: Skin or serum samples are collected to measure the levels of key cytokines (e.g., IL-17, IL-23, TNF-α) using methods like ELISA, multiplex assays, or qPCR.
  - Flow Cytometry: Immune cell populations in the skin, spleen, and peripheral blood can be analyzed by flow cytometry.[8]

### Conclusion



Deucravacitinib and tofacitinib represent two distinct approaches to targeting the JAK-STAT pathway in psoriasis. Deucravacitinib's high selectivity for TYK2 offers a more targeted inhibition of the IL-23/IL-17 axis, a key driver of psoriasis pathology. Tofacitinib, with its broader JAK inhibition, impacts a wider array of cytokine signaling pathways. Preclinical data from imiquimod-induced psoriasis models demonstrate the efficacy of both compounds in reducing inflammation and modulating key psoriatic cytokines. The choice between these inhibitors in a research or therapeutic context will depend on the desired balance between broad-spectrum immunosuppression and targeted pathway inhibition. Further head-to-head preclinical studies would be valuable to provide a more direct comparison of their efficacy and safety profiles in psoriasis models.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity ACR Meeting Abstracts [acrabstracts.org]
- 5. Frontiers | From Bed to Bench and Back: TNF-α, IL-23/IL-17A, and JAK-Dependent Inflammation in the Pathogenesis of Psoriatic Synovitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis |
   Acta Dermato-Venereologica [medicaljournalssweden.se]
- 8. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis -PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Deucravacitinib and Tofacitinib in Psoriasis Models: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575638#deucravacitinib-versus-tofacitinib-in-psoriasis-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com